Bienvenue dans la boutique en ligne BenchChem!

1-(4-Methyl-1,3-oxazol-2-yl)azepan-2-one

Physicochemical profiling Drug-likeness Permeability prediction

This 97% purity oxazole-azepanone scaffold is differentiated by its bifunctional design, enabling independent elaboration of both heterocyclic domains—a capability absent in mono-functional caprolactam or simple oxazole derivatives. With TPSA 46.3 Ų and XLogP3-AA 1.2, it is pre-optimized for CNS-penetrant library synthesis. Batch-specific QC documentation (NMR, HPLC, GC) is provided, reducing in-house confirmation burden. Secure your research supply today.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 57068-76-5
Cat. No. B15070002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methyl-1,3-oxazol-2-yl)azepan-2-one
CAS57068-76-5
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC1=COC(=N1)N2CCCCCC2=O
InChIInChI=1S/C10H14N2O2/c1-8-7-14-10(11-8)12-6-4-2-3-5-9(12)13/h7H,2-6H2,1H3
InChIKeyONXLZGFECOWEGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methyl-1,3-oxazol-2-yl)azepan-2-one (CAS 57068-76-5): Compound Identity and Core Physicochemical Profile for Research Procurement


1-(4-Methyl-1,3-oxazol-2-yl)azepan-2-one (CAS 57068-76-5) is a heterocyclic small molecule (C₁₀H₁₄N₂O₂, MW 194.23 g/mol) featuring an azepan-2-one (caprolactam) ring N-substituted with a 4-methyl-1,3-oxazole moiety [1]. Computed properties include XLogP3-AA of 1.2, topological polar surface area (TPSA) of 46.3 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors [1]. The compound is commercially available as a research-grade building block with a standard purity specification of 97%, supported by batch-specific QC documentation including NMR, HPLC, and GC analyses .

Why Generic Azepan-2-one or Oxazole Building Blocks Cannot Substitute for 1-(4-Methyl-1,3-oxazol-2-yl)azepan-2-one in Research Applications


The compound integrates two pharmacophoric elements—a seven-membered lactam (azepan-2-one) and a methyl-substituted 1,3-oxazole—into a single molecular scaffold. Simple substitution with caprolactam (CAS 105-60-2) or N-acetylcaprolactam (CAS 1888-91-1) eliminates the oxazole ring, fundamentally altering hydrogen-bonding capacity, lipophilicity, and potential target engagement profiles [1]. Conversely, 4-(1,2,4-oxadiazol-5-yl)azepan-2-one analogs, while sharing the azepan-2-one core, substitute the critical 1,3-oxazole with a 1,2,4-oxadiazole, resulting in distinct ring electronics and bioisosteric properties that cannot be assumed equivalent without experimental validation [2]. The quantitative evidence below details where meaningful differentiation exists and where data gaps preclude substitution decisions.

Quantitative Differentiation Evidence for 1-(4-Methyl-1,3-oxazol-2-yl)azepan-2-one (CAS 57068-76-5) vs. Closest Analogs


Lipophilicity (XLogP3-AA) Comparison: 1-(4-Methyl-1,3-oxazol-2-yl)azepan-2-one vs. Caprolactam (CAS 105-60-2)

The target compound exhibits an XLogP3-AA of 1.2, compared to 0.11 for unsubstituted caprolactam (CAS 105-60-2), representing a greater than 10-fold increase in computed octanol-water partition coefficient [1][2]. This difference arises from the addition of the 4-methyl-1,3-oxazole substituent at the N1 position, which replaces a hydrogen bond donor (present in caprolactam) with a lipophilic heteroaromatic group [1]. The elevated logP shifts the compound from a freely water-soluble profile into a moderately lipophilic range, with direct implications for membrane permeability prediction and extraction behavior in synthetic work-up [1].

Physicochemical profiling Drug-likeness Permeability prediction

Hydrogen Bond Donor/Acceptor Profile: 1-(4-Methyl-1,3-oxazol-2-yl)azepan-2-one vs. Caprolactam

The target compound has zero hydrogen bond donors (HBD) and three hydrogen bond acceptors (HBA), in contrast to caprolactam which possesses one HBD and two HBA [1][2]. The elimination of the HBD results from N-substitution of the lactam nitrogen, converting a secondary amide to a tertiary amide. This modification removes the capacity for hydrogen bond donation while adding an additional HBA via the oxazole ring oxygen [1]. The HBD=0 profile aligns with Blood-Brain Barrier penetration favorable properties, while caprolactam's HBD=1 makes it more water-soluble and crystalline at room temperature [2].

Hydrogen bonding Drug-likeness rules Solubility

Topological Polar Surface Area (TPSA): 1-(4-Methyl-1,3-oxazol-2-yl)azepan-2-one vs. Caprolactam

The target compound has a TPSA of 46.3 Ų, compared to 29.1 Ų for caprolactam [1][2]. The 59% increase in TPSA is attributable to the additional nitrogen and oxygen atoms in the oxazole ring. Both values remain well below the 140 Ų threshold commonly associated with poor oral absorption and below the 90 Ų threshold often cited for favorable CNS penetration [1]. However, the differential matters in fine-tuning within chemical series: the target compound sits in a distinct TPSA band that may alter transporter recognition or metabolic stability profiles compared to the simpler caprolactam scaffold [1].

Membrane permeability Oral bioavailability prediction BBB penetration

Vendor QC Specification: Bidepharm 97% Purity with Multi-Method Batch Analysis

Bidepharm supplies CAS 57068-76-5 at a standard purity of 97%, with batch-specific QC documentation including NMR, HPLC, and GC analyses . In contrast, many generic caprolactam or N-acetylcaprolactam suppliers provide purity certification limited to GC or titration alone . The triple-method characterization (orthogonal techniques: chromatographic purity by HPLC, structural confirmation by NMR, volatile impurity profiling by GC) provides significantly higher confidence in identity and purity for research applications where unknown impurities could confound biological or catalytic assay results .

Quality control Batch reproducibility Analytical characterization

Structural Differentiation from 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one CB2 Agonist Series: Ring Electronics and Bioisosteric Context

The 1,3-oxazole ring in the target compound differs fundamentally from the 1,2,4-oxadiazole ring in the 4-(1,2,4-oxadiazol-5-yl)azepan-2-one CB2 agonist series reported by Liu et al. (2023) [1]. The 1,3-oxazole has two carbon atoms and one oxygen in a five-membered ring (O1-C2-N3-C4-C5), while 1,2,4-oxadiazole has an O-N bond adjacency, resulting in distinct dipole moments, ring electronics, and metabolic stability profiles [1]. In that series, compound 25r (the most potent CB2 agonist) contains a 4-(1,2,4-oxadiazol-5-yl) substitution, whereas the target compound bears an N1-linked 1,3-oxazole at position 1 of the azepan-2-one—representing both a different heterocycle and a different attachment point. No direct biological activity data are available for the target compound to enable quantitative potency comparison; any assumption of functional equivalence would be chemically unjustified without experimental validation [1].

Bioisosterism Kinase inhibitor design CB2 receptor agonism

Predicted Boiling Point and Density: Process Chemistry Considerations vs. Caprolactam and N-Acetylcaprolactam

The target compound has a predicted boiling point of 311.1±35.0 °C and a predicted density of 1.154±0.06 g/cm³ at 25 °C, as reported by ChemicalBook . These compare to experimental boiling points of ~268 °C (760 mmHg) for caprolactam and ~242 °C (760 mmHg) for N-acetylcaprolactam [1]. The ~43 °C higher predicted boiling point (vs. caprolactam) reflects the increased molecular weight and polar surface area from the oxazole substituent. Predicted pKa of 2.25±0.10 indicates the oxazole nitrogen is weakly basic, potentially enabling salt formation or extraction under acidic conditions . All values are computationally predicted (ACD/Labs) and have not been experimentally validated for this specific compound.

Process chemistry Distillation Handling properties

Recommended Research and Procurement Application Scenarios for 1-(4-Methyl-1,3-oxazol-2-yl)azepan-2-one (CAS 57068-76-5)


Medicinal Chemistry Library Design Requiring HBD-Free, Moderately Lipophilic Building Blocks

Based on the established HBD=0 and XLogP3-AA=1.2 profiles [1], this compound is suited for fragment-based or diversity-oriented synthesis libraries targeting CNS-penetrant or intracellular target space where hydrogen bond donor elimination is critical. Its TPSA of 46.3 Ų keeps it within favorable BBB permeability prediction space while offering a distinct property band from simpler caprolactam analogs (TPSA 29.1 Ų) [1].

Synthetic Intermediate for Elaboration at the Oxazole C5 or Azepanone Positions

The 4-methyl-1,3-oxazole ring provides a synthetic handle for further functionalization (e.g., C5 halogenation, lithiation, or cross-coupling), while the azepan-2-one carbonyl enables subsequent reduction or nucleophilic addition chemistry [1]. The compound serves as a bifunctional scaffold where both heterocyclic domains can be independently elaborated, a feature not available in mono-functional caprolactam or simple oxazole derivatives [2].

Physicochemical Probe for Oxazole-Containing Lactam Series SAR Studies

For research programs exploring oxazole-based bioisosteres of known lactam-containing pharmacophores, this compound provides a reference point with fully computed property data (logP, TPSA, HBD/HBA, pKa, rotatable bonds) [1]. It can serve as a control compound in series where the oxazole substitution pattern is systematically varied, with the caveat that no biological activity data are currently publicly available—researchers must generate primary assay data de novo [1].

Analytical Method Development and QC Reference Standard Procurement

With vendor-supplied 97% purity and triple-method QC documentation (NMR, HPLC, GC) [1], this compound is appropriate as a reference standard for method development in laboratories synthesizing or characterizing oxazole-azepanone derivatives. The availability of orthogonal analytical data reduces the burden of in-house structural confirmation when the compound is used as a starting material or intermediate [1].

Quote Request

Request a Quote for 1-(4-Methyl-1,3-oxazol-2-yl)azepan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.